molecular formula C9H9FN2O2 B14814845 4-Cyclopropoxy-2-fluoronicotinamide

4-Cyclopropoxy-2-fluoronicotinamide

Cat. No.: B14814845
M. Wt: 196.18 g/mol
InChI Key: FHPHEQCDZUDIRF-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-2-fluoronicotinamide is a chemical compound with the molecular formula C9H9FN2O It is a derivative of nicotinamide, featuring a cyclopropoxy group and a fluorine atom attached to the nicotinamide ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-2-fluoronicotinamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoronicotinic acid and cyclopropylamine.

    Formation of Intermediate: The 2-fluoronicotinic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.

    Cyclopropylation: The acid chloride is then reacted with cyclopropylamine in the presence of a base such as triethylamine (TEA) to form the intermediate 2-fluoro-N-cyclopropylnicotinamide.

    Cyclopropoxy Substitution: Finally, the intermediate is treated with cyclopropanol in the presence of a suitable catalyst to introduce the cyclopropoxy group, yielding this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-2-fluoronicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the cyclopropoxy and nicotinamide moieties.

    Reduction: Reduced forms of the compound, potentially leading to the formation of amines or alcohols.

    Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

4-Cyclopropoxy-2-fluoronicotinamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biology: It is used in biochemical studies to understand its interaction with biological macromolecules and its effects on cellular processes.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

    Industry: It is explored for its potential use in industrial processes, including catalysis and the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-2-fluoronicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy group and the fluorine atom play crucial roles in modulating the compound’s binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoronicotinamide: Lacks the cyclopropoxy group, making it less sterically hindered.

    4-Cyclopropoxy-2-chloronicotinamide: Similar structure but with a chlorine atom instead of fluorine.

    N-Cyclopropyl-2-fluoronicotinamide: Similar but with a cyclopropyl group instead of cyclopropoxy.

Uniqueness

4-Cyclopropoxy-2-fluoronicotinamide is unique due to the presence of both the cyclopropoxy group and the fluorine atom, which confer distinct chemical and biological properties. These features enhance its potential as a versatile compound in various research and industrial applications.

Properties

Molecular Formula

C9H9FN2O2

Molecular Weight

196.18 g/mol

IUPAC Name

4-cyclopropyloxy-2-fluoropyridine-3-carboxamide

InChI

InChI=1S/C9H9FN2O2/c10-8-7(9(11)13)6(3-4-12-8)14-5-1-2-5/h3-5H,1-2H2,(H2,11,13)

InChI Key

FHPHEQCDZUDIRF-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C(=NC=C2)F)C(=O)N

Origin of Product

United States

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